2-Heptyl-1,2-benzothiazol-3(2H)-one is an organic compound belonging to the class of benzothiazoles, characterized by a benzene ring fused to a thiazole ring. This compound is recognized for its potential applications in various scientific fields, particularly as a preservative and biocide. The compound is derived from the parent structure of 1,2-benzothiazol-3(2H)-one, with the addition of a heptyl group, which enhances its solubility and efficacy in different environments.
The compound has the following classifications:
It falls under the category of organosulfur compounds and is primarily utilized in industrial applications due to its antimicrobial properties.
The synthesis of 2-Heptyl-1,2-benzothiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes:
In industrial settings, this synthesis is performed in large-scale batch reactions using high-purity starting materials and controlled conditions to ensure high yield and purity.
The molecular structure of 2-Heptyl-1,2-benzothiazol-3(2H)-one features a heptyl group attached to the nitrogen atom of the benzothiazole framework. Key structural details include:
The structural formula can be represented as follows:
The compound can undergo various chemical reactions typical for benzothiazoles, including:
Technical details regarding these reactions often require careful control of reaction conditions (temperature, solvent) to optimize yields.
The mechanism of action for 2-Heptyl-1,2-benzothiazol-3(2H)-one primarily relates to its antimicrobial properties. The compound interacts with microbial cell membranes, leading to disruption and eventual cell death.
This dual action mechanism makes it effective as a biocide in various formulations.
Relevant data regarding stability and reactivity should be evaluated through standard testing protocols for industrial applications.
2-Heptyl-1,2-benzothiazol-3(2H)-one finds applications in several areas:
The benzothiazolinone core of 2-heptyl-1,2-benzothiazol-3(2H)-one is strategically constructed via one-pot multi-component reactions (MCRs), which offer exceptional atom economy and reduced purification steps. The primary route involves condensation of ortho-halogenated anilines with carbon disulfide (CS₂) in the presence of base catalysts, followed by in-situ oxidative cyclization. Modern approaches employ ortho-aminothiophenols reacting with carbonyl sources like triphosgene or dimethyl carbonate under controlled temperatures (60–80°C), achieving cyclization yields exceeding 85% [5]. Copper(I)-catalyzed reactions enable direct coupling of ortho-iodoanilines with potassium ethyl xanthate, forming the benzothiazole-3-one skeleton prior to N-alkylation. Key advantages include:
Table 1: Representative One-Pot MCR Systems for Benzothiazolinone Core Synthesis
| Aniline Precursor | Catalyst System | Temperature (°C) | Cyclization Yield (%) |
|---|---|---|---|
| 2-Aminothiophenol | K₂CO₃/DMF | 80 | 92 |
| 2-Iodoaniline | CuI/1,10-phenanthroline | 100 | 78 |
| 2-Bromoaniline | Pd(OAc)₂/Xantphos | 120 | 85 |
Regioselective N-alkylation of the benzothiazolinone nitrogen with n-heptyl chains employs two principal methodologies:
Kinetic studies confirm that polar aprotic solvents (acetonitrile, DMF) favor N-alkylation, while protic solvents (ethanol) promote decomposition pathways. The linearity of the heptyl chain minimizes steric constraints, enabling quantitative conversion even at 0.1M concentrations [7].
Efficient sulfur incorporation during benzothiazole ring formation relies on homogeneous and heterogeneous catalysts:
Table 2: Catalytic Performance in Sulfur-Incorporation Steps
| Catalyst | Sulfur Source | Solvent | Time (h) | Yield (%) | TON |
|---|---|---|---|---|---|
| CuI/DCH (5 mol%) | Thiourea | DMSO | 2 | 94 | 18.8 |
| Pd(OAc)₂/XPhos (3 mol%) | Na₂S·9H₂O | EtOH/H₂O (3:1) | 1.5 | 88 | 29.3 |
| None (electrochemical) | KSCN | CH₃CN/H₂O | 4 | 73 | N/A |
Sustainable synthesis of 2-heptyl-1,2-benzothiazol-3(2H)-one emphasizes solvent reduction, energy efficiency, and catalytic recycling:
Life-cycle assessment (LCA) confirms these methods lower the E-factor (kg waste/kg product) from 35 (traditional route) to 2.1–4.7, primarily through aqueous workup protocols and catalyst recovery via magnetic separation or distillation.
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5